molecular formula C21H11Cl2N3O5 B11534625 2-(3,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11534625
M. Wt: 456.2 g/mol
InChI Key: WZUWVJHSDKIRTA-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzoxazole ring, and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves multiple steps, starting with the preparation of the benzoxazole and benzodioxole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in the synthesis include dichlorophenylamine, nitrobenzodioxole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and benzodioxole moieties.

    Benzoxazole derivatives: Similar in structure but with different substituents.

    Nitrobenzodioxole derivatives: Similar in structure but with different substituents.

Uniqueness

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C21H11Cl2N3O5

Molecular Weight

456.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H11Cl2N3O5/c22-14-3-1-11(5-15(14)23)21-25-16-7-13(2-4-18(16)31-21)24-9-12-6-19-20(30-10-29-19)8-17(12)26(27)28/h1-9H,10H2

InChI Key

WZUWVJHSDKIRTA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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